molecular formula C19H20O6 B10840059 15-Deoxygoiazensolide

15-Deoxygoiazensolide

Cat. No.: B10840059
M. Wt: 344.4 g/mol
InChI Key: RYBHZNMPMHOBAR-VBWBTOQVSA-N
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Description

15-Deoxygoiazensolide is a sesquiterpene lactone known for its complex structure and significant biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the modulation of inflammatory pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15-Deoxygoiazensolide involves multiple steps, starting from simpler organic molecules. The key steps typically include cyclization, oxidation, and esterification reactions. A common synthetic route might involve the following steps:

    Cyclization: Formation of the core sesquiterpene structure through cyclization reactions.

    Oxidation: Introduction of oxygen functionalities using oxidizing agents like m-chloroperbenzoic acid.

    Esterification: Formation of ester linkages using reagents such as acetic anhydride.

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry and biotechnological methods may facilitate scalable production in the future.

Chemical Reactions Analysis

Types of Reactions: 15-Deoxygoiazensolide undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions at specific positions on the lactone ring.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride, nucleophiles such as amines.

Major Products: The reactions typically yield derivatives of this compound with modified functional groups, enhancing its biological activity or altering its physical properties.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 15-Deoxygoiazensolide involves the inhibition of the NF-kappa-B signaling pathway . This pathway is crucial for regulating immune responses, inflammation, and cell survival. By inhibiting this pathway, this compound can reduce inflammation and potentially inhibit cancer cell proliferation.

Molecular Targets and Pathways:

Comparison with Similar Compounds

15-Deoxygoiazensolide is unique among sesquiterpene lactones due to its specific structure and biological activity. Similar compounds include:

    Parthenolide: Another sesquiterpene lactone with anti-inflammatory and anticancer properties.

    Artemisinin: Known for its antimalarial activity, also a sesquiterpene lactone.

    Costunolide: Exhibits anti-inflammatory and anticancer activities similar to this compound.

Uniqueness: this compound’s unique structure allows it to specifically inhibit the NF-kappa-B pathway, making it a promising candidate for therapeutic development .

Properties

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

[(2Z,4R,9R,11R)-2,11-dimethyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-1(13),2-dien-9-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C19H20O6/c1-9(2)17(21)24-14-8-19(5)15(20)7-12(25-19)10(3)6-13-16(14)11(4)18(22)23-13/h6-7,13-14,16H,1,4,8H2,2-3,5H3/b10-6-/t13-,14-,16?,19-/m1/s1

InChI Key

RYBHZNMPMHOBAR-VBWBTOQVSA-N

Isomeric SMILES

C/C/1=C/[C@@H]2C([C@@H](C[C@@]3(C(=O)C=C1O3)C)OC(=O)C(=C)C)C(=C)C(=O)O2

Canonical SMILES

CC1=CC2C(C(CC3(C(=O)C=C1O3)C)OC(=O)C(=C)C)C(=C)C(=O)O2

Origin of Product

United States

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